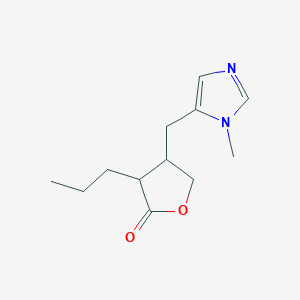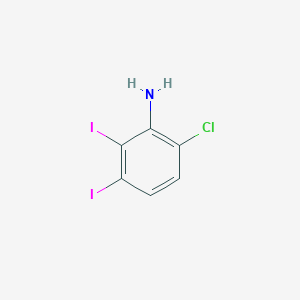
6-Chloro-2,3-diiodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-diiodoaniline: is an aromatic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-diiodoaniline typically involves the iodination of 6-chloroaniline. One common method is the reaction of 6-chloroaniline with potassium dichloroiodate in dilute hydrochloric acid. This reaction selectively introduces iodine atoms at the 2 and 3 positions of the benzene ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions, but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2,3-diiodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroanilines.
Reduction Products: Amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Chloro-2,3-diiodoaniline is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: Compounds derived from this compound may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-diiodoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to molecular targets, increasing its potency .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diiodoaniline
- 2,6-Diiodoaniline
- 2,3,5-Triiodoaniline
- 2-Chloro-4,6-diiodoaniline
Comparison: 6-Chloro-2,3-diiodoaniline is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C6H4ClI2N |
|---|---|
Molekulargewicht |
379.36 g/mol |
IUPAC-Name |
6-chloro-2,3-diiodoaniline |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
InChI-Schlüssel |
ZQXDTJUGPSOTAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



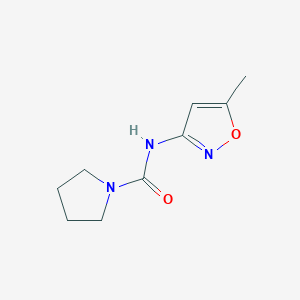
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)

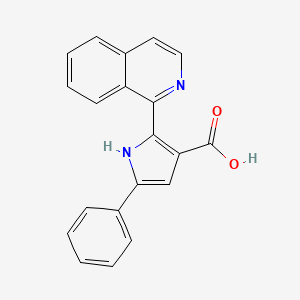

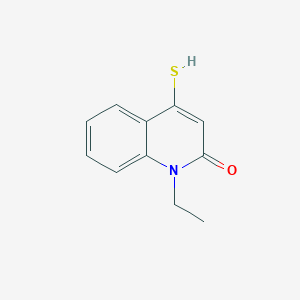

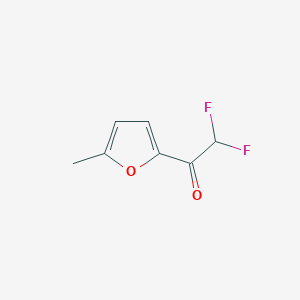
![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)

![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
